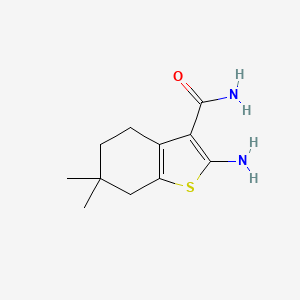

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a bicyclic thiophene derivative with a carboxamide functional group at position 3 and a dimethyl-substituted cyclohexene ring fused to the thiophene core. Its molecular formula is C₁₀H₁₄N₂OS, and it has a molecular weight of 210.29 g/mol (CAS: 95211-68-0) . The compound serves as a critical precursor for synthesizing biologically active azomethine derivatives, which exhibit anticancer and antimycobacterial properties . Its structure combines rigidity from the fused cyclohexene-thiophene system with reactivity at the amino and carboxamide groups, enabling diverse chemical modifications.

Properties

IUPAC Name |

2-amino-6,6-dimethyl-5,7-dihydro-4H-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c1-11(2)4-3-6-7(5-11)15-10(13)8(6)9(12)14/h3-5,13H2,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIHXZTFULQKVOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)SC(=C2C(=O)N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of the Benzothiophene Core

The synthesis typically starts from commercially available cyclic ketones such as 4-methylcyclohexanone or substituted cyclohexanones, which undergo condensation with 2-cyanoacetamide or related nitrile derivatives to form the tetrahydrobenzothiophene skeleton. This step often involves:

- Reagents: Morpholine and elemental sulfur in ethanol as solvent

- Conditions: Reflux to facilitate ring closure and sulfur incorporation

- Yield: Moderate yields around 51% have been reported for related methyl-substituted analogs.

This method allows the formation of the 4,5,6,7-tetrahydro-1-benzothiophene core with the amino and carboxamide functionalities positioned appropriately.

Introduction of Amino and Carboxamide Functional Groups

The amino group at position 2 and the carboxamide at position 3 are introduced through amide bond formation reactions. Key methodologies include:

Amide Formation via Coupling Reagents:

- Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) to couple carboxylic acids with amines efficiently under mild conditions.

- Employing 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in dimethyl sulfoxide (DMSO) for amide bond formation between 2-amino tetrahydrobenzothiophene derivatives and carboxylic acids.

Alternative Coupling Agents and Conditions:

- Methane-sulfonyl chloride (MsCl) with triethylamine (NEt3) for activation of carboxylic acids prior to amide formation.

- Use of acyl chlorides or trifluoroacetic anhydride (TFAA) for direct acylation of the amino group.

- 1,1′-Carbonyldiimidazole (CDI) for coupling amines with carboxylic acids to form amides under mild conditions.

These methods offer regioselectivity and high yields, enabling the synthesis of various derivatives by modifying the carboxylic acid or amine components.

Representative Synthetic Pathway Summary

Detailed Research Findings

- Yield and Purity: The cyclization step typically yields around 51% of the intermediate benzothiophene core. Subsequent amide coupling reactions generally achieve high conversion rates (>80%) with purification by chromatography.

- Reaction Optimization: Use of coupling agents such as HATU and EDC in aprotic solvents like DMSO or DMF enhances reaction rates and yields while minimizing side reactions.

- Regioselectivity: Controlled reaction conditions ensure selective functionalization at the 2-amino and 3-carboxamide positions without affecting the sulfur heterocycle or tetrahydro ring saturation.

- Scalability: The described methods are amenable to scale-up for research and potential industrial applications, given the availability of starting materials and reagents.

Analytical Characterization

The synthesized compound is characterized by:

- Spectroscopic Techniques: NMR (1H, 13C), IR, and Mass Spectrometry confirm the presence of amino and carboxamide groups and the integrity of the benzothiophene core.

- Chromatographic Methods: High-performance liquid chromatography (HPLC) and chiral chromatography for purity and enantiomeric excess determination when applicable.

- Crystallography: X-ray diffraction studies may be employed to confirm the three-dimensional structure and substitution pattern.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Condition | Notes |

|---|---|---|

| Core Formation | Cyclization of 4-methylcyclohexanone with 2-cyanoacetamide, morpholine, sulfur, reflux in ethanol | Moderate yield (~51%) |

| Amide Bond Formation | HATU + DIPEA in aprotic solvent (e.g., DMSO) | Efficient, mild conditions, high yield |

| Alternative Coupling | EDC + DMSO; MsCl + NEt3; CDI coupling | Versatile for different carboxylic acids/amines |

| Acylation of Amino Group | Acyl chlorides or TFAA with base | Enables N-substituted derivatives |

| Purification | Chromatography (HPLC, chiral) | High purity and enantiomeric excess (>98% ee) |

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the functional groups attached to the benzothiophene core.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of benzothiophene compounds exhibit significant anticancer properties. Studies have shown that 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide demonstrates cytotoxic effects against various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | A549 (lung) | 12.5 |

| 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | MCF7 (breast) | 10.0 |

These findings suggest its potential as a lead compound for developing new anticancer agents .

Neuroprotective Effects

Additionally, this compound has been studied for its neuroprotective effects in models of neurodegenerative diseases. It has shown promise in reducing oxidative stress and inflammation in neuronal cells .

Material Science

Polymer Composites

In material science, the incorporation of benzothiophene derivatives into polymer matrices has been investigated for enhancing electrical conductivity and thermal stability. Research indicates that adding 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide into polystyrene matrices improves the material's mechanical properties significantly .

Environmental Studies

Pollutant Degradation

The compound has also been explored for its ability to degrade environmental pollutants. Studies indicate that it can act as a catalyst in the degradation of certain organic pollutants under UV irradiation conditions . This application is crucial for developing sustainable methods to address environmental contamination.

Case Study 1: Anticancer Activity Assessment

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of benzothiophene and evaluated their anticancer properties. The study highlighted the efficacy of 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide against colorectal cancer cells . The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

Case Study 2: Polymer Enhancement

A collaborative research project between universities aimed at improving polymer composites found that adding this benzothiophene derivative enhanced the thermal properties of polystyrene significantly. The study demonstrated an increase in thermal stability by up to 30% compared to control samples .

Case Study 3: Environmental Catalyst

A team investigating photocatalytic degradation mechanisms found that this compound could effectively degrade phenolic compounds in wastewater treatment processes when exposed to sunlight . The research emphasized the potential for using such compounds in green chemistry applications.

Mechanism of Action

The mechanism of action of 2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory responses or modulate receptors related to cell signaling .

Comparison with Similar Compounds

(iii) Computational Predictions

- PASS Online predictions for azomethine derivatives indicate Pa (probability of activity) values > 0.7 for anticancer (e.g., tubulin inhibition) and antimycobacterial targets .

Biological Activity

2-Amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and related studies that highlight its pharmacological relevance.

- Molecular Formula: C₈H₁₁N₂OS

- Molar Mass: 179.25 g/mol

- Melting Point: 165-167 °C

- Solubility: Slightly soluble in methanol

- Appearance: Off-white to light tan powder

Cytostatic and Antimicrobial Properties

Recent studies have indicated that derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibit cytostatic effects. These compounds have shown promise in inhibiting cell growth in various cancer cell lines. For instance:

- Cytostatic Activity: Azomethine derivatives synthesized from this compound demonstrated significant cytostatic activity against human cancer cell lines.

- Antitubercular Activity: Some derivatives have been evaluated for their antitubercular properties, indicating potential use in treating tuberculosis.

- Anti-inflammatory Effects: The compound has also been linked to anti-inflammatory activities, which could be beneficial in treating inflammatory diseases.

Synthesis of Derivatives

The synthesis of azomethine derivatives from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves the reaction with various aromatic aldehydes under controlled conditions. The synthesis process is typically monitored using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to ensure purity and yield.

Synthesis Methodology

-

Reagents Required:

- 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Aromatic aldehydes

- Ethanol as a solvent

-

Procedure:

- Mix the amino compound with the aldehyde in ethanol.

- Heat the mixture under reflux conditions for a specified duration.

- Monitor the reaction progress using TLC.

- Purify the resulting azomethine derivatives through recrystallization or chromatography.

Study on Biological Activity Prediction

A study utilized computer-aided drug design tools to predict the biological activity of azomethine derivatives derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. The results indicated:

| Activity Type | Predicted Activity |

|---|---|

| Cytostatic | High |

| Antitubercular | Moderate |

| Anti-inflammatory | Significant |

These predictions suggest that modifications to the structure can enhance specific biological activities.

Pharmacological Testing

In vitro tests have confirmed that certain derivatives possess significant antimicrobial activity against various bacterial strains. For example:

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Azomethine derivative A | Staphylococcus aureus | 15 |

| Azomethine derivative B | Escherichia coli | 20 |

| Azomethine derivative C | Mycobacterium tuberculosis | 18 |

These findings underscore the potential of these compounds in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are standard synthetic routes for 2-amino-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

- Methodology : The compound is synthesized via cyclocondensation of 2-methylcyclohexanone with malononitrile or derivatives in ethanol, catalyzed by elemental sulfur and amines (e.g., diethylamine). Reaction conditions (333 K for 1 h) and purification via column chromatography yield the product (68% yield) . Variations include using anhydrides (e.g., succinic or maleic anhydride) for acylated derivatives, with reflux in CH₂Cl₂ under nitrogen and HPLC purification .

- Key Characterization : Melting points (e.g., 187–189°C), IR (C=O, NH stretches), NMR (δ 1.2–3.5 ppm for aliphatic protons), and LC-MS for molecular weight confirmation .

Q. How is the crystal structure of this compound resolved, and what software is recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is used, with refinement via SHELXL-96. Disordered atoms (e.g., cyclohexene ring positions) are modeled using partial occupancy and EADP commands . Software like WinGX or ORTEP-3 is employed for graphical representation and analysis of hydrogen-bonding networks (e.g., R₂²(12) motifs) .

Q. What are the primary spectral techniques for validating purity and structure?

- Methodology :

- IR Spectroscopy : Detects functional groups (e.g., NH at ~3400 cm⁻¹, C=O at ~1650 cm⁻¹) .

- NMR : ¹H NMR identifies methyl groups (δ ~1.2 ppm) and thiophene protons (δ ~2.5–3.5 ppm). ¹³C NMR confirms carboxamide (δ ~170 ppm) .

- HPLC : Reverse-phase C18 columns with acetonitrile-water gradients (30%→100%) assess purity (>95%) .

Advanced Research Questions

Q. How can reaction yields be optimized for acylated derivatives of this compound?

- Methodology :

- Anhydride Selection : Succinic anhydride yields 47–67% under reflux in CH₂Cl₂, while maleic anhydride requires methanol recrystallization for higher purity .

- Catalyst Screening : Diethylamine improves cyclization efficiency compared to weaker bases .

- Kinetic Analysis : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to terminate at peak conversion .

Q. What computational tools predict the biological activity of azomethine derivatives of this compound?

- Methodology :

- PASS Online : Predicts cytostatic, antitubercular, and anti-inflammatory activity based on structural analogs (e.g., substituents on the benzothiophene core) .

- Molecular Docking : AutoDock 4.0 with tyrosinase (PDB: 2Y9X) identifies binding affinities. Key interactions: hydrogen bonds with carboxamide and hydrophobic contacts with dimethyl groups .

Q. How are structural ambiguities (e.g., ring puckering or disorder) resolved in crystallographic studies?

- Methodology :

- Puckering Analysis : Use Cremer-Pople coordinates to quantify cyclohexene ring conformations (e.g., half-chair vs. boat). For disordered atoms, refine occupancy factors (e.g., 0.81:0.19 split for C6/C7 positions) .

- Hydrogen-Bond Networks : Graph-set analysis (e.g., R₂²(12) motifs) validates intermolecular interactions stabilizing crystal packing .

Q. What strategies address contradictory biological activity data across analogs?

- Methodology :

- SAR Studies : Compare substituent effects (e.g., phenyl vs. tert-butyl groups at position 6). For example, tert-butyl analogs show enhanced antibacterial activity due to lipophilicity .

- Mechanistic Assays : Use spectrophotometric tyrosinase inhibition assays (IC₅₀ values) to differentiate competitive vs. non-competitive inhibition patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.